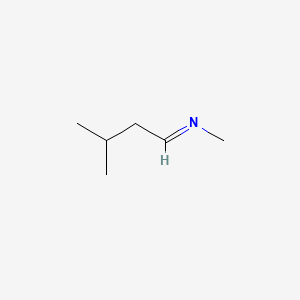
(1E)-N,3-Dimethylbutan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N,3-Dimethylbutan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,3-Dimethylbutan-1-imine typically involves the condensation of 3-dimethylbutan-1-amine with an aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired imine product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts may be used to accelerate the reaction and improve selectivity. The purification of the final product is achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N,3-Dimethylbutan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine yields the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted imines and amines.
Applications De Recherche Scientifique
(1E)-N,3-Dimethylbutan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1E)-N,3-Dimethylbutan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methylbutan-1-imine
- N,N-Dimethylbutan-1-imine
- N-Ethylbutan-1-imine
Uniqueness
(1E)-N,3-Dimethylbutan-1-imine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
49769-98-4 |
|---|---|
Formule moléculaire |
C6H13N |
Poids moléculaire |
99.17 g/mol |
Nom IUPAC |
N,3-dimethylbutan-1-imine |
InChI |
InChI=1S/C6H13N/c1-6(2)4-5-7-3/h5-6H,4H2,1-3H3 |
Clé InChI |
NGBVUZKFWGLZLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC=NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



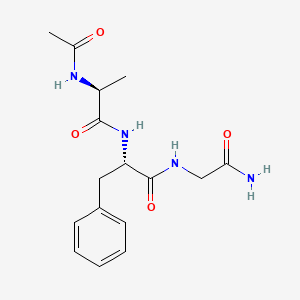
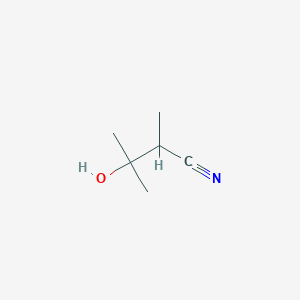

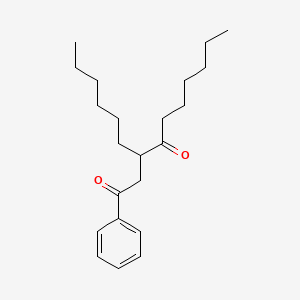
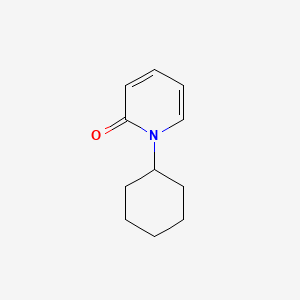
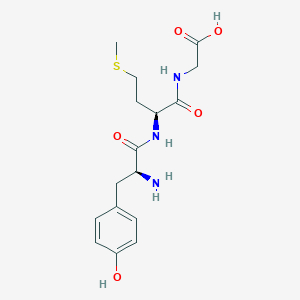

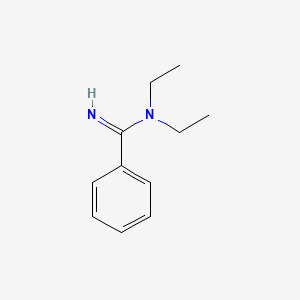
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)
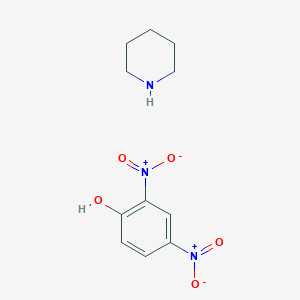
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)

![Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate](/img/structure/B14652443.png)
